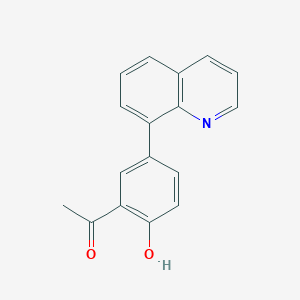

1-(2-hydroxy-5-quinolin-8-ylphenyl)ethanone

説明

1-(2-Hydroxy-5-quinolin-8-ylphenyl)ethanone is a compound that belongs to the quinoline derivatives, which are known for their diverse pharmacological activities and applications in material science. The compound's structure features a quinoline ring system, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substituents at the 2-hydroxy and 5-quinolin-8-yl positions on the phenyl ring of ethanone contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of quinolin-8-ols, similar to the targeted compound, can be achieved through the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes. This process involves treatment with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone and acetic acid to yield quinolin-8-ols regioselectively (Uchiyama et al., 1998). Another pathway involves the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles, showcasing the versatility of methods to synthesize quinoline derivatives (Amani & Nematollahi, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(2-hydroxy-5-quinolin-8-ylphenyl)ethanone has been extensively studied. Techniques such as X-ray diffraction and vibrational spectroscopy, complemented by computational studies using density functional theory (DFT), have been utilized to analyze the molecular structure, confirming the positioning of substituents and the overall conformation of the molecules (Kumar et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives, including the target compound, involves various reactions such as cyclization, condensation, and Michael addition reactions. For instance, the iron-catalyzed intramolecular C(sp(2))-N cyclization of related compounds has been shown to be an efficient method for synthesizing quinoxaline derivatives (Zhang et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Detailed crystallographic analysis can reveal insights into the compound's conformation and stability. For example, studies on similar compounds have shown how molecular interactions and hydrogen bonding influence the crystalline structure (Jia-ming, 2009).

科学的研究の応用

Anticancer Potential

- The compound 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride demonstrates high antiproliferative activity, suggesting a mixed mechanism of action involving DNA intercalation, topoisomerase II inhibition, cell cycle arrest in G(2)/M phase, and probable apoptosis induction (L. D. Via et al., 2008).

Chemical Stability and Reactivity

- The structural features of 2,4,5-trihydroxy-3-methylacetophenone provide insights into its weak aromatic system, highlighting the compound's stability towards oxidation and low reactivity, which could influence its applications in material science and analytical chemistry (N. S. Zwirchmayr et al., 2017).

Catalytic and Chemical Synthesis Applications

- The synthesis and characterization of complexes using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone offer insights into their catalytic behavior towards ethylene reactivity, presenting a potential for applications in polymer science and catalysis (Wen‐Hua Sun et al., 2007).

- Multicomponent condensations involving 5-aminopyrazoles and dimedone demonstrate the chemical versatility of related compounds, providing a basis for synthesizing a variety of tricyclic structures, which could be relevant in the development of pharmaceuticals and organic materials (V. A. Chebanov et al., 2008).

Sensing and Detection Applications

- Mercury ions complexation studies with 3-hydroxychromone derivatives bearing nitrogen-containing heterocyclic moieties, including quinoline, indicate the high sensitivity of these compounds for mercury detection, which could be utilized in developing sensors for environmental monitoring (D. Svechkarev et al., 2011).

特性

IUPAC Name |

1-(2-hydroxy-5-quinolin-8-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11(19)15-10-13(7-8-16(15)20)14-6-2-4-12-5-3-9-18-17(12)14/h2-10,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJANXXLNGOELDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C2=CC=CC3=C2N=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)

![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)

![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)

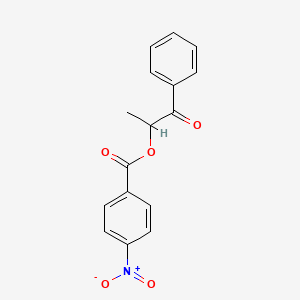

![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)

![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)

![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)

![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)

![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)

![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007851.png)